An In-Depth Technical Guide to (S)-2-((3-Chlorophenoxy)methyl)oxirane: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (S)-2-((3-Chlorophenoxy)methyl)oxirane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chiral epoxide, (S)-2-((3-Chlorophenoxy)methyl)oxirane. This versatile building block is of significant interest in medicinal chemistry and drug development due to its unique structural features that allow for the stereoselective synthesis of complex molecules. This document will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of a chiral building block is paramount for its successful application in synthesis. The key physicochemical data for (S)-2-((3-Chlorophenoxy)methyl)oxirane are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₂ | |
| Molecular Weight | 184.62 g/mol | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Storage | Sealed in dry, 2-8°C | |
| CAS Number | 129098-53-9 |
Structural Formula
The structural formula of (S)-2-((3-Chlorophenoxy)methyl)oxirane is presented below. The "(S)" designation indicates the stereochemistry at the chiral center of the oxirane ring.
Caption: Structural formula of (S)-2-((3-Chlorophenoxy)methyl)oxirane.
Synthesis and Stereochemical Control
The enantioselective synthesis of aryloxymethyl oxiranes is a critical step in their utilization as chiral building blocks. The primary and most established method for preparing compounds like (S)-2-((3-Chlorophenoxy)methyl)oxirane is through a Williamson ether synthesis, which involves the reaction of a phenol with an enantiomerically pure epihalohydrin.
Recommended Synthetic Protocol: Williamson Ether Synthesis
This protocol is a well-established method for the synthesis of aryloxymethyl oxiranes from a corresponding phenol and an epihalohydrin. The use of an enantiopure epihalohydrin, such as (R)-epichlorohydrin, is crucial for establishing the desired (S)-stereochemistry in the final product.
Reaction Scheme:
Caption: General scheme for the synthesis of (S)-2-((3-Chlorophenoxy)methyl)oxirane.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 3-chlorophenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), add a base. Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
Addition of Epihalohydrin: While stirring the mixture, add (R)-epichlorohydrin dropwise. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting materials.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then typically diluted with an organic solvent and washed with water and brine to remove any remaining water-soluble impurities.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure (S)-2-((3-Chlorophenoxy)methyl)oxirane.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: The selection of a suitable base and aprotic polar solvent is critical for the efficient formation of the phenoxide anion and its subsequent nucleophilic attack on the epichlorohydrin.
-
Stereochemical Inversion: The reaction proceeds via an Sₙ2 mechanism at the carbon bearing the chlorine atom in (R)-epichlorohydrin. This results in an inversion of stereochemistry, leading to the formation of the (S)-enantiomer of the product.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the oxirane ring, and the methylene protons connecting the two moieties. The protons of the oxirane ring will appear as a complex multiplet due to their diastereotopic nature and coupling to each other.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will display distinct signals for the carbons of the aromatic ring, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two carbons of the oxirane ring and the methylene carbon will also have unique chemical shifts.
Expected IR Spectral Data
The infrared spectrum is expected to show characteristic absorption bands for the C-O-C (ether) stretching, the C-Cl stretching, and the vibrations of the oxirane ring.
Expected Mass Spectrometry Data
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ). A characteristic M+2 peak with an intensity of about one-third of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.[1]
Reactivity and Synthetic Applications
The high ring strain of the oxirane ring makes (S)-2-((3-Chlorophenoxy)methyl)oxirane a reactive electrophile, susceptible to ring-opening reactions with a wide range of nucleophiles.[2] This reactivity is the cornerstone of its utility as a chiral building block in asymmetric synthesis.
Nucleophilic Ring-Opening Reactions
The oxirane ring can be opened by various nucleophiles, including amines, alcohols, thiols, and organometallic reagents. The regioselectivity of the ring-opening is dependent on the reaction conditions.
-
Under Basic or Neutral Conditions: Nucleophilic attack occurs predominantly at the less sterically hindered carbon of the oxirane ring (an Sₙ2-type mechanism).[3]
-
Under Acidic Conditions: The reaction proceeds through a protonated epoxide intermediate, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.[3]
Workflow for Nucleophilic Ring-Opening:
Caption: General workflow for the nucleophilic ring-opening of the epoxide.
Application in the Synthesis of β-Blockers
A significant application of (S)-2-((3-Chlorophenoxy)methyl)oxirane and its analogs is in the synthesis of β-adrenergic blocking agents (β-blockers). The core structure of many β-blockers contains a 1-amino-3-aryloxy-2-propanol moiety, which can be readily synthesized through the ring-opening of an appropriate aryloxymethyl oxirane with an amine.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (S)-2-((3-Chlorophenoxy)methyl)oxirane is not widely available, general precautions for handling substituted oxiranes and chloroaromatic compounds should be strictly followed.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][5]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[5]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
(S)-2-((3-Chlorophenoxy)methyl)oxirane is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the reactivity of the oxirane ring allow for the stereoselective synthesis of a wide range of complex molecules, most notably in the preparation of β-blockers. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
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Adamo, C., & Barone, V. (2018). Accurate molecular structures and infrared spectra of trans-2,3-dideuterooxirane, methyloxirane and trans-2,3-dimethyloxirane. RSC Publishing. [Link]
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ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. [Link]
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Wikipedia. Discovery and development of beta-blockers. [Link]
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Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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ResearchGate. Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. [Link]
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